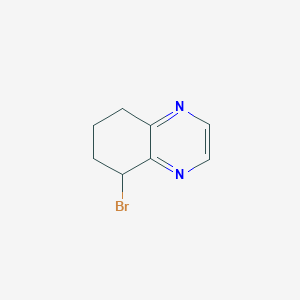
5-Bromo-5,6,7,8-tetrahydroquinoxaline
Vue d'ensemble
Description
5-Bromo-5,6,7,8-tetrahydroquinoxaline is a nitrogen-containing heterocyclic compound with the chemical formula C₈H₁₀N₂ . Structurally, it is isomeric to other Naphthyridines like Quinazoline, Cinnoline, and Phthalazine . This white crystalline powder has diverse pharmaceutical and industrial applications.
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- 5-Bromo-5,6,7,8-tetrahydroquinoxaline derivatives have been synthesized for use in chemical reactions. For example, the reaction of 4-bromo-5-nitrophthalonitrile with secondary diamines yields dicyano tetrahydroquinoxalines alkylated on nitrogen atoms. These compounds can further be used to prepare imides, phthalocyanines, hexazocyclanes, and other compounds containing isoindoline fragments, demonstrating their utility in organic synthesis (Abramov et al., 2002).
- Another study discusses the preparation of 5,6,7,8-tetrahydroquinoxaline derivatives containing an oxygen functionality in the 6-position, showcasing the diverse chemistry of these novel tetrahydroquinoxalines (Houminer, 1981).
Cell Turnover Kinetics
- 5-Bromo-2′-deoxyuridine (BrdU), a related compound, is used to measure cell turnover in vivo. This involves developing mathematical models for the uptake and loss of BrdU in dividing cell populations, allowing quantitative assessments of cell proliferation and loss (Bonhoeffer et al., 2000).
Neurological Research
- BrdU has also been used in neurological research. For example, neural stem cells exposed to BrdU undergo significant changes, losing the expression of stem cell markers and undergoing glial differentiation. This indicates a potential application in studying stem cell behavior and differentiation (Schneider & d’Adda di Fagagna, 2012).
Drug Discovery
- Tetrahydroquinoxaline systems derived from perfluoroaromatic precursors, including bromo derivatives, are potential scaffolds for drug discovery. This demonstrates their application in the development of new pharmaceutical compounds (Sandford et al., 2007).
Biological Activity
- Some derivatives of 5,6,7,8-tetrahydroquinoxaline have shown biological activity. For instance, certain synthesized derivatives were evaluated for their inhibitory activities against BRD4, a protein involved in cancer, indicating potential therapeutic applications (Yang et al., 2016).
Mécanisme D'action
Propriétés
IUPAC Name |
5-bromo-5,6,7,8-tetrahydroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c9-6-2-1-3-7-8(6)11-5-4-10-7/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STQQSKCWKJEUEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=NC=CN=C2C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590170 | |
| Record name | 5-Bromo-5,6,7,8-tetrahydroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
528852-07-5 | |
| Record name | 5-Bromo-5,6,7,8-tetrahydroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4,4-Trifluoro-1-[3-(trifluoromethyl)phenyl]butane-1,3-dione](/img/structure/B1628375.png)
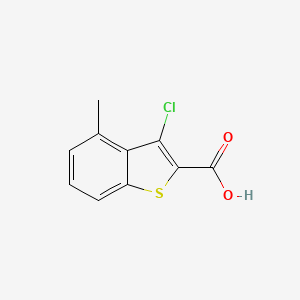
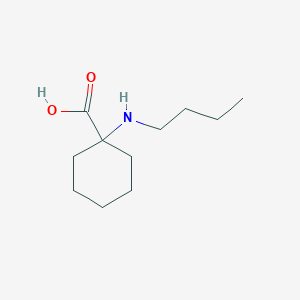
![1-{[(2,4-Dichlorophenyl)methyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B1628378.png)
![1-[(3-Fluorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1628379.png)
![1-[(Pyridin-3-yl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1628380.png)

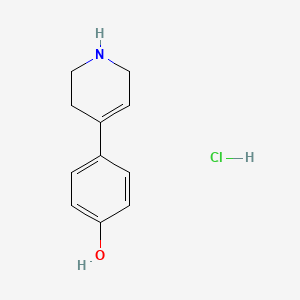
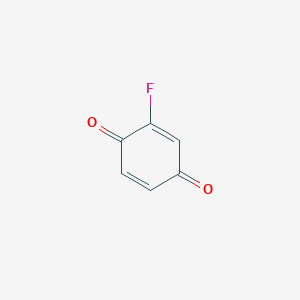
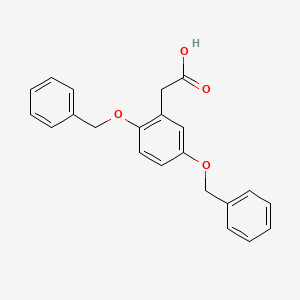
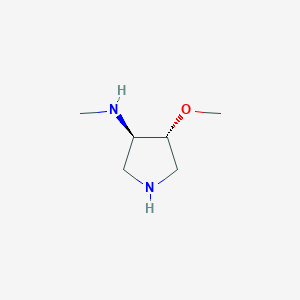


![2-Diazonio-4-{[4-(2-phenylpropan-2-yl)phenoxy]sulfonyl}naphthalen-1-olate](/img/structure/B1628396.png)